(2,5-Dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanol
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Overview
Description
(2,5-Dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This specific compound is characterized by the presence of two methyl groups at positions 2 and 5, and a methanol group attached to the 2,3-dihydro-1-benzofuran core. Benzofurans are known for their diverse biological activities and are found in various natural products and synthetic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanol can be achieved through several methods:
Acid-Catalyzed Cyclization: This method involves the cyclization of compounds containing carbonyl groups by dehydration under acidic conditions.
Palladium or Platinum-Catalyzed Ring Closure: This approach utilizes palladium or platinum catalysts to facilitate the ring closure via intramolecular Wittig reactions or o-(acyloxy)benzyl anions.
Condensation of Activated Methylene: This method follows Dieckmann reaction conditions or involves ketene intermediate cyclization.
Intramolecular Friedel–Crafts Reaction: This reaction involves the cyclization of α-aryloxycarbonyls under acidic conditions.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions, catalytic processes, and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups into the benzofuran ring.
Scientific Research Applications
(2,5-Dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (2,5-Dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: This compound shares a similar benzofuran core but lacks the methanol group.
Benzofuran Carbohydrazide: A derivative with significant antimicrobial activity.
Amiodarone: An antiarrhythmic agent with a benzofuran core.
Uniqueness
(2,5-Dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
53839-37-5 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(2,5-dimethyl-3H-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C11H14O2/c1-8-3-4-10-9(5-8)6-11(2,7-12)13-10/h3-5,12H,6-7H2,1-2H3 |
InChI Key |
CFHFERFWTGGCBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(C2)(C)CO |
Origin of Product |
United States |
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